molecular formula C26H29NO7 B12144755 (4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12144755
M. Wt: 467.5 g/mol
InChI Key: CEFVADQTJKLJKP-ZNTNEXAZSA-N
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Description

“5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including a butoxyphenyl group, a benzodioxine ring, a hydroxy group, and a pyrrolone core. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” would likely involve multiple steps, including the formation of the benzodioxine ring, the attachment of the butoxyphenyl group, and the construction of the pyrrolone core. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound “5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” could undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group could be oxidized to a carbonyl group.

    Reduction: The benzodioxine ring could be reduced to a dihydrobenzodioxine.

    Substitution: The butoxy group could be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzodioxine ring would yield a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound might exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrolone derivatives, benzodioxine-containing molecules, and butoxyphenyl-substituted compounds.

Uniqueness

The uniqueness of “5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C26H29NO7

Molecular Weight

467.5 g/mol

IUPAC Name

(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29NO7/c1-3-4-11-32-19-7-5-6-17(15-19)23-22(25(29)26(30)27(23)10-12-31-2)24(28)18-8-9-20-21(16-18)34-14-13-33-20/h5-9,15-16,23,28H,3-4,10-14H2,1-2H3/b24-22+

InChI Key

CEFVADQTJKLJKP-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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